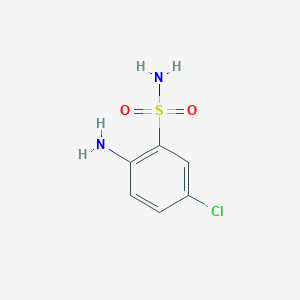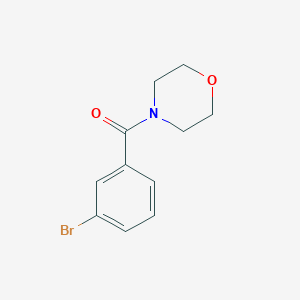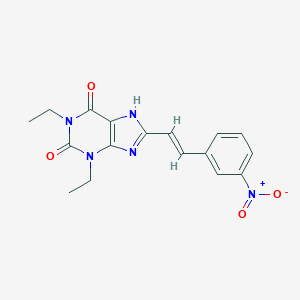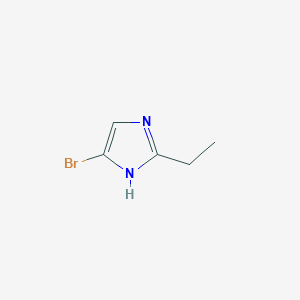
2-氨基-5-氯苯磺酰胺
描述
Effective Recognition of Amino Groups
The study presented in the first paper demonstrates a novel strategy for the synthesis of amino-(N-alkyl)benzenesulfonamides through direct N-alkylation of aminobenzenesulfonamides with alcohols. This method is significant as it allows for the differentiation of various amino groups in complex molecules, which is a crucial step in the transition-metal-catalyzed hydrogen autotransfer process. This advancement in the field of organic synthesis could have implications for the development of new pharmaceuticals and materials .
Structural and Spectroscopic Analysis
The second paper focuses on the synthesis and characterization of a specific sulfonamide compound, which was analyzed using various techniques such as FT-IR, NMR, UV-Vis, and X-ray crystallography. The compound exhibits a monoclinic space group and the study includes detailed DFT calculations to predict vibrational frequencies, NMR chemical shifts, and absorption wavelengths. The agreement between theoretical and experimental data confirms the reliability of the computational methods used for the analysis of such compounds. This research contributes to the understanding of the molecular structure and electronic properties of sulfonamide derivatives .
Kinetic and Molecular-Electronic Structure Investigation
In the third paper, two new isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and their structures were elucidated using X-ray diffraction. The study also includes ab initio quantum-chemical calculations to understand the electronic structure of these molecules. The kinetic investigations of substitution reactions in aqueous solutions were correlated with the stereochemical characteristics of the molecules, providing insight into the reactivity and potential applications of these compounds .
Asymmetric Chlorocyclization Using Chlorosulfonamide Salts
The fourth paper explores the use of chlorosulfonamide salts as electrophilic chlorine precursors in the asymmetric chlorocyclization of unsaturated amides. The study demonstrates that these salts, in combination with organocatalysts, can achieve high levels of stereoselectivity in the synthesis of chlorinated products. This research has potential implications for the development of new methodologies in asymmetric synthesis, which is a key area in the production of chiral compounds .
Tautomerism and Acid-Base Equilibrium
The fifth paper investigates the tautomeric forms of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride. The crystal and molecular structures were determined, and the acid-base equilibrium constants were measured using spectrophotometry. The study provides valuable information on the tautomeric equilibrium and the properties of the sulfonamide group, which is relevant for understanding the behavior of these compounds in different environments .
Condensation Reactions with Chloroalkyl Isothiocyanates
Finally, the sixth paper describes the reaction of 2-aminobenzenesulfonamide with chloroalkyl isothiocyanates to yield various thioureido derivatives. The study outlines the synthesis of benzothiadiazine dioxides and their conversion into different compounds through reactions with triethylamine and ammonia. This research adds to the knowledge of chemical reactions involving sulfonamide groups and their potential for creating diverse chemical structures .
科学研究应用
抗菌应用
2-氨基-5-氯苯磺酰胺: 是一种磺胺类药物,这类化合物以其抗菌特性而闻名。 它们抑制细菌酶二氢叶酸合成酶,这种酶对于细菌体内叶酸的合成至关重要,从而阻止细菌生长 . 该化合物可用于开发新的抗菌剂,特别是治疗对其他抗生素产生耐药性的感染。
抗菌素耐药性研究
2-氨基-5-氯苯磺酰胺的研究也有助于理解抗菌素耐药性。 通过分析细菌如何进化出对磺胺类药物的耐药性,研究人员可以制定抗耐药策略,设计更有效的抗生素 .
兽医学
在兽医学中,磺胺类药物如2-氨基-5-氯苯磺酰胺用于治疗牲畜的多种感染。 它们广谱的抗菌活性使其适合治疗胃肠道和呼吸道感染 .
抗炎特性
磺胺类药物已被证明具有抗炎特性。 对2-氨基-5-氯苯磺酰胺的研究可能导致治疗炎症性疾病的新方法,利用其调节炎症反应的能力 .
碳酸酐酶抑制
该化合物在抑制碳酸酐酶方面具有潜在应用,碳酸酐酶是一种参与调节各种组织中 pH 值和体液平衡的酶。 这种酶的抑制剂用于治疗青光眼、癫痫和高原病等疾病 .
利尿作用
磺胺类药物可以作为利尿剂,帮助从体内排出多余的液体2-氨基-5-氯苯磺酰胺可以对其利尿作用进行研究,这可能在高血压和水肿等疾病中发挥有益作用 .
甲状腺功能障碍治疗
对磺胺类药物的研究表明,它们可用于治疗甲状腺功能障碍2-氨基-5-氯苯磺酰胺可以探索其对甲状腺激素合成和代谢的潜在影响 .
环境影响研究
磺胺类药物,包括2-氨基-5-氯苯磺酰胺,的环境影响是一个重要的研究领域。 这些化合物可以在环境中持续存在,影响微生物群落,因此了解它们的环境足迹至关重要 .
作用机制
Target of Action
2-Amino-5-chlorobenzenesulfonamide, a type of sulfonamide, primarily targets dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is involved in the synthesis of folic acid, which is essential for DNA production in bacteria . Carbonic anhydrase, on the other hand, is involved in maintaining pH and fluid balance in the body .
Mode of Action
Sulfonamides, including 2-Amino-5-chlorobenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to dihydropteroate synthetase, they prevent PABA from participating in the reaction, thereby inhibiting the production of folic acid . This results in the inhibition of bacterial growth, as they are unable to produce the necessary DNA for replication .
Biochemical Pathways
The primary biochemical pathway affected by 2-Amino-5-chlorobenzenesulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, preventing the production of folic acid and, consequently, DNA . This leads to the cessation of bacterial growth and replication .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties would impact the bioavailability of the compound, determining the concentration that reaches the target site to exert its therapeutic effect.
Result of Action
The primary result of the action of 2-Amino-5-chlorobenzenesulfonamide is the inhibition of bacterial growth and replication . By disrupting the folic acid synthesis pathway, the compound prevents bacteria from producing the DNA they need to replicate . This makes it an effective antibacterial agent.
Action Environment
The action, efficacy, and stability of 2-Amino-5-chlorobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism, thereby influencing its efficacy . The compound’s stability could also be affected by factors such as temperature and light .
生化分析
Biochemical Properties
2-Amino-5-chlorobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of AMPA receptor desensitization. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a metabolite of IDRA-21, which is known to inhibit AMPA receptor desensitization . The interaction between 2-Amino-5-chlorobenzenesulfonamide and AMPA receptors is crucial for its biochemical properties, as it enhances cognitive functions by modulating these receptors.
Cellular Effects
2-Amino-5-chlorobenzenesulfonamide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with AMPA receptors affects cell signaling pathways involved in synaptic transmission and plasticity . Additionally, 2-Amino-5-chlorobenzenesulfonamide can impact gene expression by altering the transcriptional activity of genes associated with cognitive functions.
Molecular Mechanism
The molecular mechanism of 2-Amino-5-chlorobenzenesulfonamide involves its binding interactions with biomolecules, particularly AMPA receptors. By inhibiting the desensitization of these receptors, the compound enhances synaptic transmission and cognitive functions . The binding of 2-Amino-5-chlorobenzenesulfonamide to AMPA receptors prevents their rapid desensitization, thereby prolonging their activation and enhancing synaptic strength.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-chlorobenzenesulfonamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Amino-5-chlorobenzenesulfonamide is relatively stable under standard laboratory conditions . Long-term exposure to this compound may lead to changes in cellular function, including alterations in synaptic plasticity and cognitive functions.
Dosage Effects in Animal Models
The effects of 2-Amino-5-chlorobenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive functions without causing significant adverse effects . At higher doses, 2-Amino-5-chlorobenzenesulfonamide may exhibit toxic effects, including neurotoxicity and alterations in normal cellular functions. It is important to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing potential toxicity.
Metabolic Pathways
2-Amino-5-chlorobenzenesulfonamide is involved in various metabolic pathways. It is a metabolite of IDRA-21, which is known to inhibit AMPA receptor desensitization . The compound interacts with enzymes and cofactors involved in the metabolism of AMPA receptors, thereby modulating their activity and enhancing cognitive functions. The metabolic pathways of 2-Amino-5-chlorobenzenesulfonamide are crucial for its biochemical properties and effects on cellular functions.
Transport and Distribution
The transport and distribution of 2-Amino-5-chlorobenzenesulfonamide within cells and tissues are essential for its activity. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its movement within cells. The localization and accumulation of 2-Amino-5-chlorobenzenesulfonamide in specific cellular compartments are important for its biochemical and cellular effects.
Subcellular Localization
2-Amino-5-chlorobenzenesulfonamide is localized in specific subcellular compartments, which affects its activity and function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications . The subcellular localization of 2-Amino-5-chlorobenzenesulfonamide is crucial for its interactions with biomolecules and its effects on cellular functions.
属性
IUPAC Name |
2-amino-5-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCLOSOKWLMKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485475 | |
| Record name | 2-amino-5-chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5790-69-2 | |
| Record name | 2-amino-5-chlorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-chlorobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B129539.png)



![(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B129550.png)
![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)

![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)
![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)



